3-Acetamido-3-(3-methoxylphenyl)propanoic acid
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Overview
Description
3-Acetamido-3-(3-methoxylphenyl)propanoic acid is an organic compound with the molecular formula C12H15NO4 It is a derivative of propanoic acid and features an acetamido group and a methoxylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Acetamido-3-(3-methoxylphenyl)propanoic acid can be synthesized through several methods. One common approach involves the catalytic reduction of its corresponding unsaturated acid using palladium on charcoal as a catalyst and hydrogen gas . This method is efficient and yields a high purity product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale catalytic reduction processes. The reaction conditions are optimized to ensure maximum yield and purity. The use of advanced catalytic systems and controlled reaction environments are key factors in the industrial synthesis of this compound.
Chemical Reactions Analysis
Types of Reactions
3-Acetamido-3-(3-methoxylphenyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of palladium on charcoal (Pd/C) is commonly used.
Substitution: Reagents such as halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are frequently employed.
Major Products Formed
Oxidation: Ketones and carboxylic acids.
Reduction: Alcohols and amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-Acetamido-3-(3-methoxylphenyl)propanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential role in metabolic pathways and as a biomarker.
Medicine: Research is ongoing to explore its potential therapeutic effects and its role in drug development.
Industry: It is used in the production of pharmaceuticals and as a precursor for various chemical products.
Mechanism of Action
The mechanism of action of 3-Acetamido-3-(3-methoxylphenyl)propanoic acid involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways are still under investigation, but it is known to influence metabolic processes and cellular functions .
Comparison with Similar Compounds
Similar Compounds
- 2-Acetamido-3-(4-methoxyphenyl)propanoic acid
- 2-Acetamido-3-(4-acetoxy-3-methoxyphenyl)propanoic acid
- 3-(3-Methoxyphenyl)propionic acid
Uniqueness
3-Acetamido-3-(3-methoxylphenyl)propanoic acid is unique due to its specific structural features, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
3-acetamido-3-(3-methoxyphenyl)propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4/c1-8(14)13-11(7-12(15)16)9-4-3-5-10(6-9)17-2/h3-6,11H,7H2,1-2H3,(H,13,14)(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFYSRAMFENHIJW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CC(=O)O)C1=CC(=CC=C1)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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